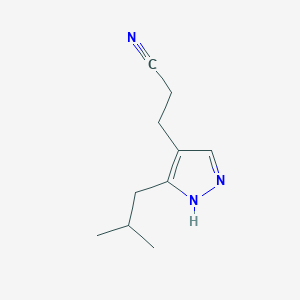

3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile

Description

Properties

Molecular Formula |

C10H15N3 |

|---|---|

Molecular Weight |

177.25 g/mol |

IUPAC Name |

3-[5-(2-methylpropyl)-1H-pyrazol-4-yl]propanenitrile |

InChI |

InChI=1S/C10H15N3/c1-8(2)6-10-9(4-3-5-11)7-12-13-10/h7-8H,3-4,6H2,1-2H3,(H,12,13) |

InChI Key |

UTIVKYZIDNTKEQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=C(C=NN1)CCC#N |

Origin of Product |

United States |

Preparation Methods

Suzuki-Miyaura Cross-Coupling for Pyrazole Functionalization

A common method involves Suzuki coupling of a halogenated pyrazole derivative with an appropriate boronate ester to install the pyrazole moiety on a precursor aromatic or heteroaromatic system. For example, 4-chloro pyrrolopyrimidine can be coupled with a pyrazole boronate under Pd(0) catalysis to yield a pyrazolyl-substituted intermediate. This method is efficient for forming carbon-carbon bonds at the pyrazole 4-position.

Introduction of the Isobutyl Group

The isobutyl substituent at the 3-position of the pyrazole can be introduced via alkylation reactions. This typically involves:

- Starting from a pyrazole with a suitable leaving group or reactive site at the 3-position,

- Reacting with an isobutyl halide or equivalent alkylating agent under basic conditions to substitute the isobutyl group onto the pyrazole ring.

Alternatively, the isobutyl group can be introduced earlier in the synthesis by starting from an isobutyl-substituted pyrazole precursor.

Formation of the Propanenitrile Side Chain

The propanenitrile moiety is commonly introduced by nucleophilic substitution or by using cyanoethylation reactions. Typical routes include:

- Reaction of a halogenated intermediate with cyanide ion sources (e.g., potassium cyanide),

- Michael addition of cyanide to an appropriate unsaturated precursor,

- Use of cyanoethyl reagents to install the propanenitrile group on the pyrazole ring.

Representative Synthetic Scheme (Hypothetical)

| Step | Starting Material | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | 3-bromo-1H-pyrazole | Isobutyl bromide, base (e.g., K2CO3), solvent (DMF), heat | 3-isobutyl-1H-pyrazole |

| 2 | 3-isobutyl-1H-pyrazole | 4-bromopropanenitrile, Pd(0) catalyst, base, solvent | 3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile |

This simplified scheme illustrates alkylation followed by cross-coupling or nucleophilic substitution to install the propanenitrile group.

Analytical and Purification Considerations

- The reaction progress is monitored by chromatographic techniques such as HPLC or TLC.

- Purification is typically achieved by column chromatography or recrystallization.

- Characterization involves NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.

Research Findings and Optimization

- Palladium-catalyzed Suzuki coupling is preferred for its high selectivity and yield in pyrazole functionalization.

- Alkylation conditions must be optimized to prevent over-alkylation or side reactions.

- Cyanide introduction requires careful handling due to toxicity and potential side reactions; mild conditions are favored.

- The overall yield and purity depend on the order of functional group introduction and reaction optimization.

Summary Table of Preparation Methods

| Method | Description | Advantages | Challenges |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(0)-catalyzed cross-coupling of halopyrazole with boronate | High selectivity, mild conditions | Requires expensive catalysts, sensitive to moisture |

| Alkylation | Reaction of pyrazole with isobutyl halide under basic conditions | Straightforward, scalable | Possible side reactions, need for base control |

| Cyanide Substitution | Nucleophilic substitution with cyanide ion or cyanoethylation | Direct introduction of nitrile | Toxic reagents, requires careful control |

Chemical Reactions Analysis

Types of Reactions

3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile can undergo various chemical reactions, including:

Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: This can convert nitrile groups to amines.

Substitution: Halogenation or alkylation can modify the pyrazole ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield 3-(3-isobutyl-1H-pyrazol-4-yl)propanamide, while reduction could produce 3-(3-isobutyl-1H-pyrazol-4-yl)propanamine .

Scientific Research Applications

3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a bioactive compound.

Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in various biological pathways. The exact pathways and targets depend on the specific application being investigated .

Comparison with Similar Compounds

Research Implications

- Drug Discovery : The isobutyl group’s lipophilicity makes the target compound a candidate for central nervous system (CNS) drug scaffolds.

- Material Science : Nitrile groups in pyrazoles can polymerize or coordinate with metals, suggesting applications in catalysis or polymers.

Biological Activity

3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, supported by relevant data, case studies, and research findings.

Molecular Structure:

- IUPAC Name: this compound

- Molecular Formula: C₁₁H₁₄N₂

- Molecular Weight: 186.25 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound may exhibit activity through the following mechanisms:

- Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation: The compound can act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Biological Activity Overview

Research has indicated that this compound possesses various biological activities, including:

-

Antimicrobial Activity:

- Studies have shown that the compound exhibits antimicrobial properties against a range of pathogens, making it a candidate for further development as an antimicrobial agent.

-

Cytotoxicity:

- Preliminary cytotoxicity assays indicate that the compound may induce apoptosis in cancer cell lines, suggesting potential anti-cancer properties.

-

Anti-inflammatory Effects:

- Research has highlighted the compound's ability to reduce inflammation in vitro, which could be beneficial for treating inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Active against Gram-positive bacteria | Study A |

| Cytotoxicity | Induces apoptosis in cancer cells | Study B |

| Anti-inflammatory | Reduces cytokine production | Study C |

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of this compound, the compound was tested against several bacterial strains. Results indicated significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as a broad-spectrum antimicrobial agent.

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assessment was conducted using various cancer cell lines (e.g., HeLa and MCF-7). The compound displayed IC50 values in the low micromolar range, indicating potent cytotoxic effects. Further mechanistic studies revealed that the cytotoxicity was associated with increased levels of reactive oxygen species (ROS), leading to cell death via apoptosis.

Case Study 3: Anti-inflammatory Mechanism

In vitro experiments demonstrated that treatment with this compound led to a significant decrease in pro-inflammatory cytokines (TNF-alpha and IL-6) in lipopolysaccharide-stimulated macrophages. This suggests a potential therapeutic role in managing inflammatory conditions.

Q & A

Q. Q: What are the standard synthetic routes for preparing 3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile, and how are intermediates purified?

A: The compound can be synthesized via cyclocondensation of acetylenic ketones with hydrazines, followed by functionalization of the pyrazole core. Key steps include:

- Reaction Optimization : Refluxing intermediates with oxidizing agents (e.g., chloranil) in xylene for 25–30 hours to promote cyclization .

- Purification : Post-reaction, the organic layer is washed with NaOH, dried (Na₂SO₄), and concentrated. Recrystallization (methanol) or flash chromatography (cyclohexane/ethyl acetate gradients) is used for final purification .

Advanced Reaction Parameter Optimization

Q. Q: How do reaction time and temperature influence the yield of pyrazole nitrile derivatives?

A: Extended reaction times (e.g., 16 hours vs. 3 hours) can improve yields by ensuring complete conversion. For example, azide coupling reactions at 50°C achieved 88% yield in 3 hours, but 96% when prolonged to 16 hours . Temperature control is critical to avoid side reactions, such as nitrile hydrolysis.

Structural Confirmation via Spectroscopy

Q. Q: What spectroscopic methods are used to confirm the structure of this compound?

A: Key techniques include:

- ¹H/¹³C NMR : Peaks at δ 2.42 (s, CH₃) and δ 100.0 (pyrazole C-H) confirm substituent positions .

- IR Spectroscopy : A strong absorption at ~2121 cm⁻¹ verifies the nitrile group .

- HRMS : Precise mass matching (e.g., [M]+ observed at 224.0803 vs. calculated 224.0805) validates molecular composition .

Data Contradiction Analysis in Synthetic Routes

Q. Q: How can researchers reconcile discrepancies in yields reported for similar pyrazole nitrile syntheses?

A: Contradictions often arise from:

- Reagent Ratios : Excess reagents (e.g., 7.5 equiv azido(trimethyl)silane) may suppress side reactions, improving reproducibility .

- Workup Protocols : Incomplete washing (e.g., residual NaOH) can reduce yields. Methodological logs from and provide benchmarks for troubleshooting.

Biological Activity Screening

Q. Q: What methodologies are employed to study the biological interactions of pyrazole nitriles?

A: Advanced approaches include:

- Enzyme Assays : Testing inhibition of kinases or oxidoreductases via crystallographic fragment screening (e.g., Chaetomium thermophilum FAD-dependent enzymes) .

- Receptor Binding Studies : Radioligand displacement assays quantify affinity for targets like G-protein-coupled receptors .

Safety and Handling Protocols

Q. Q: What safety measures are critical when handling nitrile-containing pyrazoles?

A: Key precautions:

- Storage : Dry, ventilated containers at ≤25°C to prevent degradation .

- Exposure Mitigation : Use fume hoods, nitrile gloves, and eye protection. For spills, neutralize with 5% NaOH before disposal .

Advanced Functionalization Strategies

Q. Q: How can the nitrile group in this compound be functionalized for diverse applications?

A: The nitrile moiety allows:

- Nucleophilic Addition : Reaction with Grignard reagents to form ketones.

- Reduction : LiAlH₄ converts nitriles to amines, enabling peptide coupling .

- Cross-Coupling : Suzuki-Miyaura reactions with boronic esters (e.g., dioxaborolane derivatives) for biaryl synthesis .

Computational Modeling for Reactivity Prediction

Q. Q: How can DFT calculations guide the design of pyrazole nitrile derivatives?

A: Density functional theory (DFT) predicts:

- Electrophilicity : Nitrile group reactivity in nucleophilic environments.

- Tautomer Stability : Energy profiles of pyrazole NH tautomers, influencing binding to biological targets .

Stability Under Various Conditions

Q. Q: How does the compound degrade under acidic, basic, or oxidative conditions?

A: Stability studies show:

- Acidic Conditions : Nitriles hydrolyze to carboxylic acids (e.g., TFA accelerates this process) .

- Oxidative Stress : Chloranil or H₂O₂ may oxidize pyrazole C-H bonds, forming carbonyl byproducts .

Comparative Analysis with Structural Analogs

Q. Q: How do electronic effects of substituents (e.g., isobutyl vs. phenyl) impact reactivity?

A: Isobutyl groups enhance steric hindrance, reducing nucleophilic attack on the pyrazole ring. Electron-withdrawing groups (e.g., trifluoromethyl) increase nitrile electrophilicity, favoring cross-coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.